

# Technical Guide: Mal-NH-PEG10-CH<sub>2</sub>CH<sub>2</sub>COOPFP Ester

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## Compound of Interest

Compound Name: Mal-NH-PEG10-CH<sub>2</sub>CH<sub>2</sub>COOPFP ester

Cat. No.: B12414778

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mal-NH-PEG10-CH<sub>2</sub>CH<sub>2</sub>COOPFP ester**, a heterobifunctional crosslinker used in bioconjugation. While a specific CAS number for this molecule is not publicly available, this guide details its chemical properties, reaction mechanisms, and protocols for its application in research and drug development.<sup>[1]</sup>

## Chemical Identity and Properties

**Mal-NH-PEG10-CH<sub>2</sub>CH<sub>2</sub>COOPFP ester** is a specialized chemical reagent designed for covalently linking molecules. It features a maleimide group, a ten-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

Key Features:

- **Maleimide Group:** Reacts specifically with sulfhydryl (thiol) groups (-SH) to form stable thioether bonds.<sup>[2][3]</sup>
- **PFP Ester:** A highly reactive group that couples with primary and secondary amines (-NH<sub>2</sub>) to form stable amide bonds.<sup>[2][4]</sup> PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.<sup>[5][6]</sup>

- PEG10 Spacer: A hydrophilic chain of ten polyethylene glycol units that increases the solubility of the molecule and the resulting conjugate in aqueous buffers.<sup>[7]</sup> It also provides a flexible spacer arm between the conjugated molecules.

#### Chemical Data Summary

Property	Value	Reference
Full Chemical Name	Maleimide-NH-PEG10-CH <sub>2</sub> CH <sub>2</sub> COOPFP Ester	<sup>[1]</sup>
Synonyms	Mal-NH-PEG10-PFP	<sup>[1]</sup>
CAS Number	Not Available (N/A)	<sup>[1]</sup>
Molecular Formula	C <sub>36</sub> H <sub>51</sub> F <sub>5</sub> N <sub>2</sub> O <sub>15</sub>	<sup>[1]</sup>
Molecular Weight	846.79 g/mol	<sup>[1]</sup>
Appearance	Off-white/white solid or viscous liquid	<sup>[4]</sup>
Solubility	Soluble in organic solvents (DMSO, DMF) and aqueous buffers (up to ~10 mM)	<sup>[2]</sup> <sup>[4]</sup>

#### CAS Numbers for Related Compounds

For reference, CAS numbers for similar structures with different PEG chain lengths are provided below.

Compound	CAS Number
Mal-PEG2-PFP	1807512-47-5 <sup>[8]</sup>
Mal-PEG6-PFP	1599486-33-5 <sup>[7]</sup>
Mal-amido-PEG10-C2-NHS ester	1137109-22-8 <sup>[9]</sup>
Fmoc-NH-PEG10-CH <sub>2</sub> CH <sub>2</sub> COOH	2101563-45-3 <sup>[10]</sup>

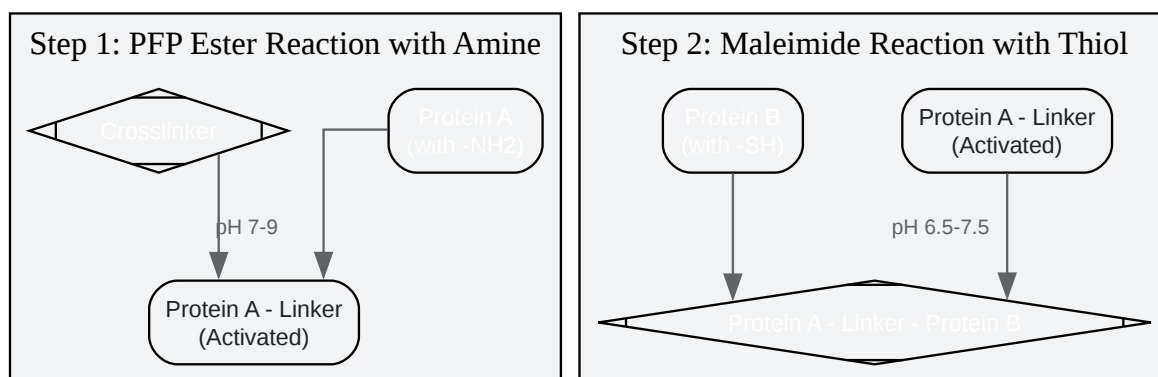
## Reaction Mechanism and Specificity

This crosslinker enables the conjugation of two different molecules, one containing a sulfhydryl group and the other a primary or secondary amine. The reactions are highly specific under controlled pH conditions.

- Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5.[\[2\]](#)
- PFP Ester-Amine Reaction: The PFP ester reacts with primary amines at a pH range of 7-9.[\[2\]](#)

To avoid competing reactions, conjugations are typically performed at a pH of 7.2-7.5.[\[2\]](#)

### Reaction Pathway Diagram



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Caption: Two-step bioconjugation workflow using a heterobifunctional crosslinker.

## Experimental Protocols

The following are generalized protocols for the use of Mal-NH-PEG-PFP ester in bioconjugation. Optimization is recommended for specific applications.

Important Product Information:

- The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[2]
- Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
- The reagent is not directly water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[2]

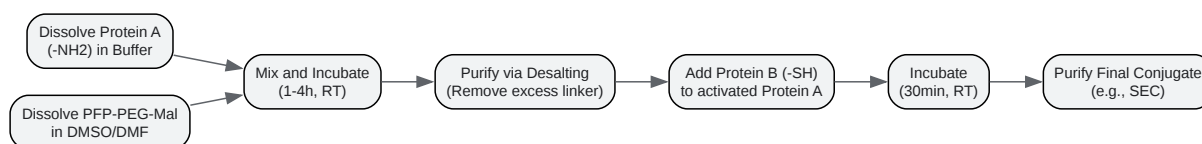
#### Protocol 1: Two-Step Conjugation (PFP Ester Reaction First)

This is the most common method, ensuring specificity by reacting the more labile PFP ester first.

- Preparation of Amine-Containing Molecule (Protein A):
  - Dissolve the amine-containing protein (e.g., an antibody) in a non-amine-containing buffer at pH 7.2-8.0 (e.g., PBS: 0.1M phosphate, 0.15M NaCl, pH 7.2).[5]
  - The protein concentration should ideally be between 0.5-5 mg/mL.[6]
- Crosslinker Preparation:
  - Immediately before use, dissolve the Mal-NH-PEG10-PFP ester in fresh, anhydrous DMSO or DMF to a concentration of 10-100 mM.[6]
- Reaction with Amine:
  - Add the dissolved crosslinker to the protein solution. A molar excess of 2 to 10-fold of the PFP ester to the available amine groups is recommended.[6]
  - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6]
- Removal of Excess Crosslinker:
  - Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the maleimide reaction (pH 6.5-7.5).[2][5]
- Reaction with Sulfhydryl-Containing Molecule (Protein B):

- Add the sulfhydryl-containing molecule to the purified, maleimide-activated Protein A.
- Incubate for 30 minutes at room temperature or 2 hours at 4°C.[11]
- Quenching and Purification:
  - If necessary, quench any remaining maleimide groups by adding a small molecule thiol (e.g., cysteine).
  - Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to separate the conjugate from unconjugated molecules.[12]

### Experimental Workflow Diagram



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Caption: Step-by-step workflow for a typical two-step bioconjugation experiment.

## Applications in Research and Drug Development

The unique properties of Mal-NH-PEG-PFP esters make them valuable tools in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** These linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
- **PROTACs:** In the development of proteolysis-targeting chimeras, these linkers can connect a target-binding ligand to an E3 ligase ligand.[13][14][15]
- **Biomaterial Functionalization:** Surfaces and scaffolds can be functionalized with proteins or peptides to enhance biocompatibility or introduce specific cellular interactions.

- Diagnostic Tools: Used to create enzyme-labeled antibodies for assays like ELISA or to develop targeted imaging agents.[2]

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